molecular formula C10H11F2NO3 B141418 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-68-6

3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid

Cat. No.: B141418
CAS No.: 127842-68-6
M. Wt: 231.2 g/mol
InChI Key: UABOSAZLODRFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid is a specialized fluorinated amino acid derivative designed for advanced organic synthesis and drug discovery. Its molecular structure, featuring a difluoromethoxy group attached to a phenyl ring, is engineered to influence the compound's electronic properties, metabolic stability, and overall lipophilicity. These characteristics are pivotal in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates . Compounds with fluorine atoms and amino acid backbones are extensively utilized as key synthetic intermediates in constructing more complex active pharmaceutical ingredients (APIs) . Researchers value this compound as a versatile building block for creating custom peptides, modified amino acids, and as a precursor for novel chemical entities. The presence of the difluoromethoxy group is of particular interest, as it can be isosteric with other functional groups and may engage in unique intermolecular interactions, such as halogen bonding, which can be crucial for target engagement and inhibitor potency . Its primary research value lies in its application across various stages of pharmaceutical development, including the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for a range of therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOSAZLODRFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408865
Record name 3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127842-68-6
Record name 3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Schiff Base Intermediate

The first step involves condensing 4-(difluoromethoxy)benzaldehyde with glycine in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran). This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, forming an imine (Schiff base).

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux at 78°C

  • Catalyst : Acetic acid (5 mol%)

  • Time : 12–16 hours

The intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted glycine.

Reduction of the Schiff Base to the Amine

The Schiff base is reduced to the corresponding β-amino alcohol using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN). NaBH₄ is preferred for its cost-effectiveness, though it requires strict anhydrous conditions.

Optimized Parameters :

  • Reducing Agent : NaBH₄ (2.5 equiv)

  • Solvent : Methanol

  • Temperature : 0–5°C (controlled addition)

  • Time : 4 hours

The product is extracted with dichloromethane and dried over magnesium sulfate.

Hydrolysis to the Carboxylic Acid

The β-amino alcohol undergoes hydrolysis to yield the target carboxylic acid. Acidic conditions (HCl, 6M) or basic conditions (NaOH, 2M) are employed, with the latter preventing racemization.

Hydrolysis Protocol :

  • Reagent : NaOH (2M aqueous solution)

  • Temperature : 80°C

  • Time : 6 hours

  • Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol/water.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Key modifications include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times during Schiff base formation.

  • Catalytic Hydrogenation : Replaces NaBH₄ with palladium-on-carbon (Pd/C) under H₂ pressure for safer, large-scale reductions.

  • Solvent Recycling : Ethanol recovery systems minimize waste.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reducing AgentNaBH₄Pd/C + H₂
Reaction Volume0.5–2 L500–1000 L
Yield65–75%80–85%
Purity≥98% (HPLC)≥95% (HPLC)

Characterization and Quality Control

Post-synthesis characterization ensures structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (t, J=6.8 Hz, 1H, CH), 3.02 (dd, J=14.0, 6.8 Hz, 2H, CH₂), 1.89 (s, 2H, NH₂).

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 232.1 [M+H]⁺ (calculated for C₁₀H₁₁F₂NO₃: 231.20).

Comparative Analysis with Structural Analogs

The difluoromethoxy group’s electronic effects distinguish this compound from analogs like 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 180263-44-9).

Table 2: Reactivity and Yield Comparison

CompoundSchiff Base YieldReduction EfficiencyFinal Product Purity
3-Amino-3-[4-(difluoromethoxy)phenyl]78%85%98%
3-Amino-3-[4-(trifluoromethyl)phenyl]72%82%95%

The difluoromethoxy derivative exhibits higher solubility in aqueous media due to reduced hydrophobicity compared to trifluoromethyl groups.

Challenges and Mitigation Strategies

Racemization During Hydrolysis

Basic hydrolysis may cause racemization. Mitigation includes:

  • Low-Temperature Hydrolysis : Conducting reactions at 50°C instead of 80°C.

  • Enzymatic Resolution : Using lipases to isolate enantiomerically pure product.

Byproduct Formation

Side products like over-reduced alcohols or dimerized species are minimized by:

  • Stoichiometric Control : Precise NaBH₄ addition rates.

  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane eluent .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a difluoromethoxy group attached to a phenyl ring, which influences its reactivity. It primarily undergoes:

  • Oxidation: The amino group can be oxidized to produce nitroso or nitro derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using agents like lithium aluminum hydride.
  • Substitution Reactions: The difluoromethoxy group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganate, Hydrogen peroxideAcidic or basic conditions
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions
SubstitutionNucleophiles (amines, thiols)Presence of suitable catalyst

Chemistry

3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules that can be used in various chemical applications.

Biology

In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds with active sites enhances its utility in understanding biochemical pathways.

Medicine

The compound has potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a BACE (β-site amyloid precursor protein cleaving enzyme) inhibitor, which is pivotal in reducing amyloid plaques associated with Alzheimer's pathology .

Case Study 1: Neurodegenerative Disease Treatment

Research indicates that this compound can inhibit BACE activity, showing promise for Alzheimer's treatment. In vitro studies demonstrated that this compound effectively reduces amyloid plaque formation by modulating BACE activity in neuronal cells .

Case Study 2: Enzyme Interaction Studies

A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The results showed that it enhances the binding affinity of certain ligands to their respective enzymes, suggesting its role as a valuable tool in drug design .

Mechanism of Action

The mechanism of action of 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. The propanoic acid moiety can participate in ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the substituent on the phenyl ring. Key comparisons are outlined below:

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Electronic Nature Lipophilicity (LogP)* Water Solubility*
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid –OCF$_2$H Electron-withdrawing High Low
3-amino-3-(4-hydroxyphenyl)propanoic acid () –OH Electron-donating Moderate Moderate
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid () –CF$_3$ Strongly electron-withdrawing Very high Very low
3-amino-3-[4-(methylthio)phenyl]propanoic acid () –SCH$_3$ Electron-donating High Low
3-amino-3-(4-tert-butylphenyl)propanoic acid () –C(CH$3$)$3$ Electron-donating Very high Extremely low
  • Difluoromethoxy vs. Hydroxyl (–OH): The –OCF$_2$H group enhances metabolic stability and membrane permeability compared to the hydrophilic –OH group, which may improve bioavailability in hydrophobic environments .
  • Difluoromethoxy vs.
Anticancer Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compounds 1–36): Demonstrated structure-dependent cytotoxicity against cancer cell lines, with IC${50}$ values ranging from 5–50 µM. Electron-withdrawing substituents (e.g., –NO$2$) enhanced activity .
  • Fluorinated analogs (e.g., –CF$3$, –OCF$2$H): Fluorine atoms improve pharmacokinetic properties and binding to targets like PPARγ, a receptor implicated in cancer metabolism. For example, rosiglitazone analogs with fluorinated propanoic acid moieties showed IC$_{50}$ values < 100 nM in adipocyte models .
Antimicrobial Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Active against WHO priority pathogens, with MIC values of 8–32 µg/mL. Substituents like –OCH$3$ and –CH$3$ improved efficacy .
  • Methylthio (–SCH$_3$) analogs: Increased lipophilicity may enhance penetration into bacterial membranes, though specific data are absent in the evidence .
Metabolic Regulation
  • PPARγ-binding fluorinated propanoic acids: Rosiglitazone derivatives with –CF$3$ or –OCF$2$H groups exhibited high binding affinity (IC$_{50}$ = 4–12 nM) to PPARγ, correlating with antidiabetic activity .

Stereochemical Considerations

Enantiomers of similar compounds show divergent activities:

  • (S)-3-Amino-3-(4-trifluoromethylphenyl)propanoic acid (): Higher binding affinity to PPARγ compared to the (R)-enantiomer, demonstrating the importance of stereochemistry in drug design .

Biological Activity

3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by empirical data and case studies.

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-(difluoromethoxy)benzaldehyde and glycine.
  • Formation of Intermediate : A Schiff base is formed through the condensation of the aldehyde with glycine.
  • Reduction : The Schiff base is then reduced using sodium borohydride to yield the amine.
  • Hydrolysis : Finally, hydrolysis produces the target compound .

The biological activity of this compound can be attributed to its structural features:

  • Amino Group : Facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity.
  • Difluoromethoxy Group : Contributes to hydrophobic interactions that stabilize binding to target proteins.
  • Propanoic Acid Moiety : Engages in ionic interactions, further influencing biological activity .

Biological Applications

The compound has been studied for various biological activities, including:

  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound acts as a ligand for certain receptors, influencing signaling pathways associated with inflammation and cell proliferation .

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition of certain enzymes related to neurodegenerative diseases. For instance, it has been tested against β-secretase (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The findings suggest that this compound could be a lead candidate for therapeutic development .

Comparative Analysis

A comparative study was conducted with similar compounds to evaluate the unique properties of this compound. The results indicated that its difluoromethoxy substitution enhances its potency compared to other phenyl-substituted amino acids .

Compound NameEnzyme InhibitionBinding AffinityTherapeutic Potential
This compoundHighStrongAlzheimer's Disease
2-Acetylamino-3-cyclopropylpropionic AcidModerateModerateAnti-inflammatory
2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic AcidLowWeakCancer Treatment

Q & A

Q. What are the optimal synthetic routes for 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of β-amino acid derivatives like this compound typically involves multi-step routes, including:

  • Enantioselective Strecker synthesis for chiral center formation .
  • Protection/deprotection strategies for the amino group, using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling .
  • Nucleophilic substitution to introduce the difluoromethoxy group onto the phenyl ring, requiring anhydrous conditions (e.g., DMF/NaH) to avoid hydrolysis .
  • Acid-catalyzed hydrolysis of ester intermediates to yield the final propanoic acid .
    Critical Factors : Reaction temperature (e.g., LiOH-mediated hydrolysis at 0–25°C for ester cleavage ), solvent polarity, and protecting group stability. Purification via preparative HPLC is recommended to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons, δ ~120–125 ppm for CF₂O in ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (calculated for C₁₀H₁₀F₂NO₃: [M+H]⁺ = 246.0675) .
  • Chiral Chromatography : To resolve enantiomers, as stereochemistry impacts biological activity (e.g., Chiralpak IC column with hexane/ethanol mobile phase) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH stretch) .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) act as tyrosine hydroxylase inhibitors, suggesting potential dopaminergic pathway modulation .
  • Receptor Binding : The difluoromethoxy group may enhance lipid solubility and blood-brain barrier penetration, making it a candidate for CNS-targeted drug design .
  • Metabolic Studies : In vitro assays (e.g., liver microsomes) can identify phase I/II metabolites, such as sulfated derivatives detected via LC-MS/MS .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S enantiomers) affect the compound’s pharmacological activity?

Methodological Answer:

  • Enantiomer-Specific Assays : Compare (R)- and (S)-forms in receptor-binding assays (e.g., radioligand displacement) or enzymatic activity tests. For example, (R)-enantiomers of similar compounds show higher affinity for G-protein-coupled receptors .
  • Molecular Docking : Use software like AutoDock Vina to model enantiomer interactions with target proteins (e.g., dopamine receptors). The difluoromethoxy group’s orientation may sterically hinder binding in one configuration .
  • In Vivo Pharmacokinetics : Administer enantiomers separately in animal models to assess differences in bioavailability and half-life .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Batch Reproducibility : Verify compound purity (e.g., residual solvents or byproducts via GC-MS) that may confound results .
  • Cell Line Validation : Ensure consistent cell models (e.g., HEK293 vs. CHO cells) and assay conditions (e.g., serum-free media to avoid protein binding) .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid) to identify trends in substituent effects .

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict sites vulnerable to oxidative metabolism (e.g., C-F bonds in difluoromethoxy are stable, but the phenyl ring may undergo hydroxylation) .
  • Machine Learning (ML) : Train models on ADME datasets to predict clearance rates or CYP450 interactions .
  • Metabolite Prediction : Tools like BioTransformer identify likely phase I/II metabolites, enabling proactive structural modifications (e.g., fluorination to block hydroxylation sites) .

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?

Methodological Answer:

  • Primary Neuronal Cultures : Test against oxidative stress (e.g., H₂O₂-induced apoptosis) and measure viability via MTT assay .
  • Blood-Brain Barrier (BBB) Penetration : Use a co-culture of endothelial cells and astrocytes to model BBB permeability, with LC-MS quantification of transwell transport .
  • Glial Activation Assays : Measure cytokine release (IL-6, TNF-α) in microglial cells to assess anti-inflammatory effects .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic inhibition while others show negligible activity?

Methodological Answer:

  • Conformational Flexibility : The compound’s β-amino acid backbone may adopt multiple conformations in solution, leading to variable binding modes .
  • Assay pH : Ionization states of the amino and carboxylic acid groups (pKa ~9.5 and ~2.5, respectively) influence receptor interactions. Buffers at physiological pH (7.4) are critical .
  • Protein Source : Species-specific enzyme isoforms (e.g., human vs. rat tyrosine hydroxylase) may exhibit differential inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.